molecular formula C12H23NO3 B1343803 Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate CAS No. 509147-78-8

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B1343803
CAS No.: 509147-78-8
M. Wt: 229.32 g/mol
InChI Key: KDOINXYPVJQGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or amines.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is unique due to its methoxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for selective modifications and interactions with biological targets, making it a valuable compound in drug development and chemical synthesis .

Biological Activity

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine structure, which is known for its role in various pharmacological applications. The presence of the tert-butyl and methoxymethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, affecting signal transduction pathways that are crucial for cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays revealed that this compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.87 to 12.91 µM, indicating potent activity against specific cancer types while sparing normal cells .
  • Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that promotes programmed cell death .

Antimicrobial Activity

This compound has also shown promising antimicrobial effects:

  • Bacterial Inhibition : It exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to standard antibiotics .
  • Virucidal Effects : Preliminary data suggest potential antiviral properties, particularly against viruses that utilize similar entry mechanisms as Ebola virus .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : High gastrointestinal absorption rates have been noted, making it a suitable candidate for oral administration.
  • Blood-Brain Barrier (BBB) Penetration : Its lipophilic nature allows it to cross the BBB, which is critical for targeting central nervous system disorders.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth and metastasis in xenograft models of breast cancer. This underscores its potential as a therapeutic agent in oncology .
  • Combination Therapies : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces side effects associated with high-dose treatments .

Properties

IUPAC Name

tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOINXYPVJQGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621267
Record name tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509147-78-8
Record name tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (0.300 g, 1.395 mmol) in DMF (2.5 mL) was added dropwise to a suspension of sodium hydride (60% dispersion in mineral oil, 0.067 g, 1.674 mmol) in anhydrous DMF (2.5 mL) at 0 C. The reaction mixture was stirred at 0 C for 10 min followed by dropwise addition of iodomethane (86 μL, 1.395 mmol). The mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was re-treated with sodium hydride (60% dispersion in mineral oil, 0.067 g, 1.674 mmol) and iodomethane (86 μL, 1.395 mmol) and was stirred at room temperature for 18 h. The reaction mixture was evaporated under reduced pressure, dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by FCC (EtOAc: heptane, 1:1) to afford the title compound (0.074 g, 23%). Method B HPLC-MS: MH+ requires m/z=229 Found: m/z=174 (MH+-tBu) Rt=1.98 min (99%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step Two
Quantity
0.067 g
Type
reactant
Reaction Step Three
Quantity
86 μL
Type
reactant
Reaction Step Three
Yield
23%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.